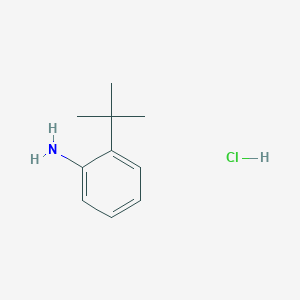

2-tert-butylaniline Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-tert-butylaniline Hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Chemo- and Regioselective Reactions

2-tert-Butylaniline is utilized in copper-catalyzed cross-coupling reactions. It allows for effective amination of 2-chlorobenzoic acids, demonstrating its utility in forming complex organic molecules . This compound's sterically hindered nature enhances selectivity and yield in various synthetic pathways.

Ugi Reaction

A notable application of 2-tert-butylaniline is in the Ugi multicomponent reaction, where it participates in synthesizing atropisomeric peptide analogues. In a study, an equimolar mixture of 2-tert-butylaniline, benzoic acid, benzaldehyde, and tert-butyl isocyanide was reacted at elevated temperatures to yield products with high stereocontrol (95% yield, 92:8 diastereomeric ratio) . This highlights the compound's versatility in generating complex structures with specific stereochemical properties.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-tert-butylaniline exhibit antimicrobial properties. For instance, compounds synthesized from this aniline derivative were tested against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MIC90) against both drug-susceptible and resistant strains . This suggests potential applications in developing new antimicrobial agents.

Drug Development

The compound has been involved in synthesizing multi-kinase inhibitors for treating chronic diseases such as Chronic Myeloid Leukemia. Its structural modifications have led to the development of analogs with enhanced efficacy and selectivity . The ability to modify the aniline structure allows researchers to explore various pharmacological profiles.

Material Science

Polymeric Applications

In material science, 2-tert-butylaniline has been used to prepare functional polymers. It can be incorporated into polyimides and other polymeric materials to enhance thermal stability and mechanical properties . The steric hindrance provided by the tert-butyl group improves the material's resistance to degradation under thermal stress.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Yield/Effectiveness |

|---|---|---|

| Synthetic Chemistry | Copper-catalyzed cross-coupling | High selectivity |

| Ugi reaction for peptide synthesis | 95% yield, 92:8 d.r. | |

| Medicinal Chemistry | Antimicrobial activity against M. tuberculosis | MIC90 values indicate effectiveness |

| Development of multi-kinase inhibitors | Enhanced efficacy | |

| Material Science | Preparation of functional polymers | Improved thermal stability |

Case Studies

-

Ugi Reaction Case Study

In a recent study, researchers successfully employed 2-tert-butylaniline in a four-component Ugi reaction to synthesize novel peptide analogues. The study highlighted how varying reaction conditions influenced yield and stereochemical outcomes, emphasizing the compound's role in generating diverse chemical entities . -

Antimicrobial Activity Study

Another investigation assessed the antimicrobial properties of derivatives synthesized from 2-tert-butylaniline against Mycobacterium tuberculosis. The results demonstrated significant inhibitory effects, paving the way for further exploration into its medicinal applications .

Propiedades

Número CAS |

60190-54-7 |

|---|---|

Fórmula molecular |

C10H16ClN |

Peso molecular |

185.69 g/mol |

Nombre IUPAC |

2-tert-butylaniline;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,11H2,1-3H3;1H |

Clave InChI |

KPJUKKJWHVFWLF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

SMILES canónico |

CC(C)(C)C1=CC=CC=C1N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.